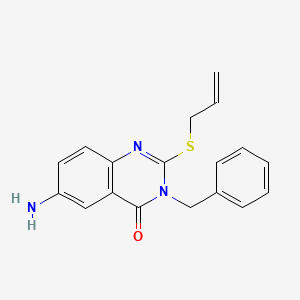
2alpha-Hydroxyolean-12-en-28-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2alpha-Hydroxyolean-12-en-28-oic acid is a pentacyclic triterpenoid compound. It is a derivative of oleanolic acid, which is widely found in nature, particularly in the leaves of various plants. This compound is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2alpha-Hydroxyolean-12-en-28-oic acid typically involves the hydroxylation of oleanolic acid. One common method is the use of microbial transformation, where specific microorganisms are employed to introduce the hydroxyl group at the 2alpha position. Chemical synthesis can also be achieved through selective oxidation and subsequent reduction reactions.
Industrial Production Methods: Industrial production of this compound often involves the extraction and isolation from natural sources, such as olive fruits (Olea europaea). The compound can be isolated using solvent extraction followed by chromatographic purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The hydroxyl group at the 2alpha position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxy and oxidized derivatives of this compound .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other bioactive triterpenoids.
Biology: The compound exhibits significant anti-inflammatory and antioxidant properties.
Medicine: It has shown potential in the treatment of cancer, diabetes, and cardiovascular diseases due to its antiproliferative and cytoprotective effects.
Industry: It is used in the formulation of cosmetics and nutraceuticals for its beneficial health effects
Mechanism of Action
The mechanism of action of 2alpha-Hydroxyolean-12-en-28-oic acid involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes.
Antioxidant: The compound scavenges free radicals and enhances the activity of antioxidant enzymes.
Antiproliferative: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
2alpha-Hydroxyolean-12-en-28-oic acid is similar to other triterpenoids such as:
Oleanolic Acid: Both compounds share a similar structure, but this compound has an additional hydroxyl group at the 2alpha position.
Ursolic Acid: Another closely related triterpenoid with similar biological activities.
Maslinic Acid: This compound also has hydroxyl groups at the 2alpha and 3beta positions, making it structurally similar but with distinct biological properties
Properties
Molecular Formula |
C30H48O3 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aS,11S,12aS,14bS)-11-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-25(2)12-14-30(24(32)33)15-13-28(6)20(21(30)18-25)8-9-23-27(5)17-19(31)16-26(3,4)22(27)10-11-29(23,28)7/h8,19,21-23,31H,9-18H2,1-7H3,(H,32,33)/t19-,21-,22-,23+,27-,28+,29+,30-/m0/s1 |
InChI Key |
UODITNOILLXLOO-DBWGAYEVSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H](CC3(C)C)O)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(CC5(C)C)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
![2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine](/img/structure/B10841427.png)
![2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)
![2-[(Dioxidophosphino)oxy]benzoate](/img/structure/B10841437.png)
![2,7-Bis[3-(pyrrolidino)propionamido]anthraquinone](/img/structure/B10841438.png)

![(2R,4R,5S,6R)-5-acetamido-4-(diaminomethylideneamino)-6-[(1R,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B10841452.png)



